![molecular formula C16H11IN2O2S B2981153 3-iodo-1-tosyl-1H-indole-5-carbonitrile CAS No. 676273-39-5](/img/structure/B2981153.png)
3-iodo-1-tosyl-1H-indole-5-carbonitrile
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Description
3-Iodo-1-tosyl-1H-indole-5-carbonitrile (ITIC) is an important organic compound that has been used for decades in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. ITIC has a unique structure that makes it an ideal substrate for various reactions, including Diels-Alder, Michael, and Wittig reactions. It is also used as a reagent in the preparation of other compounds, such as quinolines and benzimidazoles. In addition, ITIC has been used in the synthesis of a variety of other compounds, including nitriles, amines, and heterocycles.
Scientific Research Applications
- Tryptophan Dioxygenase Inhibitors : Researchers have explored 3-iodo-1-tosyl-1H-indole-5-carbonitrile as a potential anticancer immunomodulator by designing tryptophan dioxygenase inhibitors . These inhibitors may play a role in cancer therapy by modulating immune responses.
- The compound has been used as a reactant for the enantioselective preparation of antifungal agents . Investigating its antifungal properties could lead to novel therapeutic options.
- Scientists have synthesized indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of β-secretase (BACE-1) using 3-iodo-1-tosyl-1H-indole-5-carbonitrile as a key intermediate . BACE-1 inhibitors are relevant in Alzheimer’s disease research.
- Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives, including 3-iodo-1-tosyl-1H-indole-5-carbonitrile, and performed molecular docking studies as anti-HIV-1 agents . This suggests potential antiviral activity.
Anticancer Research
Antifungal Agents
BACE-1 Inhibitors
Anti-HIV-1 Activity
properties
IUPAC Name |
3-iodo-1-(4-methylphenyl)sulfonylindole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11IN2O2S/c1-11-2-5-13(6-3-11)22(20,21)19-10-15(17)14-8-12(9-18)4-7-16(14)19/h2-8,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOBIBLYALVHRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)C#N)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-1-tosyl-1H-indole-5-carbonitrile |
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